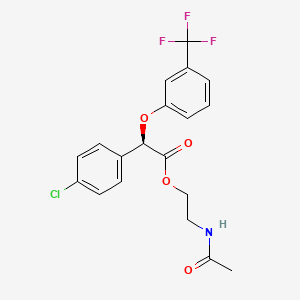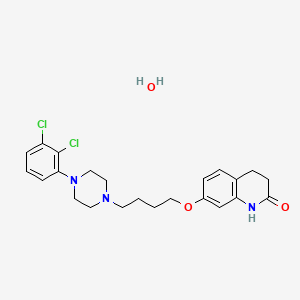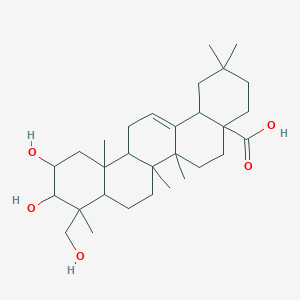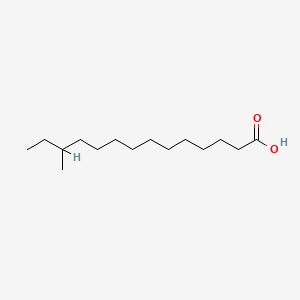
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Scientific Research Applications
Acetylcholinesterase Inhibition : Piperidine derivatives, including those related to the specified benzamide compound, have shown significant anti-acetylcholinesterase (anti-AChE) activity. The substitution of benzamide with bulky moieties increased this activity. Some derivatives demonstrated high potency in inhibiting acetylcholinesterase, indicating potential utility in treating conditions like dementia (Sugimoto et al., 1990).
Radioligand Development for Acetylcholinesterase : Certain benzamide derivatives, including those related to the specified compound, have been synthesized and evaluated as potential radioligands for acetylcholinesterase (AChE) imaging, particularly in the context of neurodegenerative diseases (Brown-Proctor et al., 1999).
Repaglinide Impurities Analysis : Benzamide derivatives related to the specified compound have been identified as impurities in the anti-diabetic drug Repaglinide. These impurities were isolated, structurally characterized, and their synthesis was reported, contributing to the quality control of pharmaceuticals (Kancherla et al., 2018).
Sigma Receptor Scintigraphy for Breast Cancer : Benzamide derivatives, including those structurally related to the specified compound, have been used in sigma receptor scintigraphy for visualizing primary breast tumors. This is based on the preferential binding of benzamides to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).
Metabolism Study in Antineoplastic Agents : Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure to the specified benzamide, have identified the main metabolic pathways in humans. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).
Inhibitory Compounds from Limonia acidissima : New benzamide derivatives from Limonia acidissima, including structures related to the specified compound, have been identified. Some of these compounds showed potent inhibitory activity against nitric oxide production in microglia cells, indicating potential anti-inflammatory properties (Kim et al., 2009).
properties
CAS RN |
34037-64-4 |
|---|---|
Product Name |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Molecular Formula |
C21H23F3N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[2-(1,1,1-trifluoropropan-2-yloxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23F3N2O2/c1-15(21(22,23)24)28-19-12-6-4-10-17(19)25-20(27)16-9-3-5-11-18(16)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,25,27) |
InChI Key |
GHJUWBXCSCXBHR-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2N3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzamide, 2-(2-(1-piperidinyl)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)



![4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine](/img/structure/B1666103.png)
